molecular formula C15H16N4O4 B15041567 N'-[(Z)-(1-Methyl-1H-pyrrol-2-YL)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide

N'-[(Z)-(1-Methyl-1H-pyrrol-2-YL)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide

Cat. No.: B15041567
M. Wt: 316.31 g/mol
InChI Key: PTQCZJNAWVVTNC-SXGWCWSVSA-N
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Description

N’-[(Z)-(1-Methyl-1H-pyrrol-2-YL)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide is a complex organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a pyrrole ring, a nitrophenyl group, and an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(Z)-(1-Methyl-1H-pyrrol-2-YL)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide typically involves the condensation of 1-methyl-1H-pyrrole-2-carbaldehyde with 2-(4-methyl-2-nitrophenoxy)acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N’-[(Z)-(1-Methyl-1H-pyrrol-2-YL)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted hydrazides.

Scientific Research Applications

N’-[(Z)-(1-Methyl-1H-pyrrol-2-YL)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

Mechanism of Action

The mechanism of action of N’-[(Z)-(1-Methyl-1H-pyrrol-2-YL)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methyl-1H-pyrrol-2-YL)-N’-(1-naphthylmethylene)acetohydrazide
  • 1-Methyl-1H-pyrrole-2-carbaldehyde
  • 2-Acetyl-1-methylpyrrole

Uniqueness

N’-[(Z)-(1-Methyl-1H-pyrrol-2-YL)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide is unique due to the presence of both a pyrrole ring and a nitrophenyl group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H16N4O4

Molecular Weight

316.31 g/mol

IUPAC Name

2-(4-methyl-2-nitrophenoxy)-N-[(Z)-(1-methylpyrrol-2-yl)methylideneamino]acetamide

InChI

InChI=1S/C15H16N4O4/c1-11-5-6-14(13(8-11)19(21)22)23-10-15(20)17-16-9-12-4-3-7-18(12)2/h3-9H,10H2,1-2H3,(H,17,20)/b16-9-

InChI Key

PTQCZJNAWVVTNC-SXGWCWSVSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)OCC(=O)N/N=C\C2=CC=CN2C)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NN=CC2=CC=CN2C)[N+](=O)[O-]

solubility

2.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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